molecular formula C15H22N2O B471113 (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine CAS No. 774554-52-8

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

Cat. No.: B471113
CAS No.: 774554-52-8
M. Wt: 246.35g/mol
InChI Key: UVRVRMDWJNKPEL-UHFFFAOYSA-N
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Description

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a chemical compound with the molecular formula C15H22N2O. It is often used in proteomics research and has a molecular weight of 246.35 . This compound is known for its unique bicyclic structure, which makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine typically involves the reaction of quinuclidine derivatives with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine include:

Uniqueness

What sets this compound apart is its unique combination of a bicyclic quinuclidine structure with a methoxybenzylamine group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRVRMDWJNKPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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